molecular formula C20H18N4O2 B11189108 6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189108
M. Wt: 346.4 g/mol
InChI Key: OXFDGCNXRCSJRX-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of a furan ring and a triazoloquinazoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

6-(furan-2-yl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H18N4O2/c1-12-5-2-3-6-14(12)19-18-15(23-20-21-11-22-24(19)20)9-13(10-16(18)25)17-7-4-8-26-17/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23)

InChI Key

OXFDGCNXRCSJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25

Origin of Product

United States

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